N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide
Description
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with a trifluoromethyl group and a propanamide moiety
Properties
IUPAC Name |
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3N2O2/c1-6(11(13,14)15)9(18)16-4-7-3-8(12)5-17-10(7)19-2/h3,5-6H,4H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGAWNSFCSYTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC(=C1)Br)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methoxypyridin-3-amine.
Suzuki Cross-Coupling Reaction: This amine undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling step and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .
Scientific Research Applications
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of the target compound.
N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide: Another pyridine derivative with similar structural features.
2-Bromo-6-methylpyridine: A related compound with a bromine atom at a different position on the pyridine ring.
Uniqueness
N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3,3,3-trifluoro-2-methylpropanamide is unique due to the combination of its trifluoromethyl group and the specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
